molecular formula C7H16N4O2 B12377580 H-HoArg-OH-d4

H-HoArg-OH-d4

Cat. No.: B12377580
M. Wt: 192.25 g/mol
InChI Key: QUOGESRFPZDMMT-OZDFLOAESA-N
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Preparation Methods

The synthesis of H-HoArg-OH-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the H-HoArg-OH molecule. The specific synthetic routes and reaction conditions for this process are not widely detailed in the available literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

H-HoArg-OH-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may yield deuterated amines .

Mechanism of Action

The mechanism of action of H-HoArg-OH-d4 involves its inhibition of human bone and liver alkaline phosphatase. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The deuterium labeling enhances the stability of the compound, allowing for more prolonged and effective inhibition .

Properties

Molecular Formula

C7H16N4O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2

InChI Key

QUOGESRFPZDMMT-OZDFLOAESA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN=C(N)N

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Origin of Product

United States

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